2-((3,5-dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

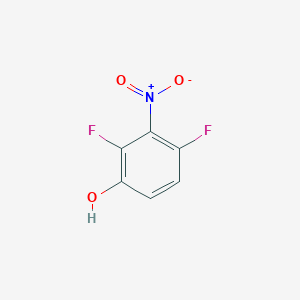

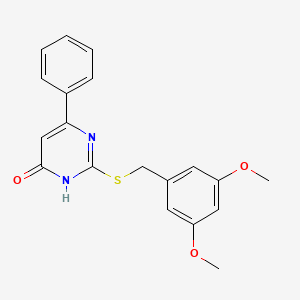

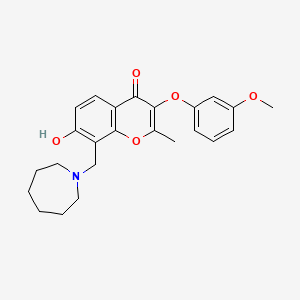

The compound “2-((3,5-dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one” is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “one” at the end indicates the presence of a carbonyl group (C=O) in the ring. The compound also contains a phenyl group (a six-membered carbon ring, indicative of the “phenyl” in the name), and a 3,5-dimethoxybenzyl group, which is a benzyl group (a seven-carbon chain) with methoxy groups (O-CH3) attached to the third and fifth carbons .

Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of these groups around the pyrimidinone ring. The exact structure would depend on the specific locations of the phenyl and 3,5-dimethoxybenzyl groups on the pyrimidinone ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing carbonyl group in the pyrimidinone ring. These groups could potentially make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the methoxy groups could potentially increase its solubility in polar solvents .科学的研究の応用

Synthesis and Protective Groups

Compounds with dimethoxybenzyl groups, similar to the moiety present in the title compound, have been utilized in chemical synthesis, particularly as protective groups for nitrogen-containing heterocycles. For instance, the 3,4-dimethoxybenzyl moiety has been employed as a novel N-protecting group, showcasing its utility in the synthesis of complex molecules (Grunder-Klotz & Ehrhardt, 1991). This research demonstrates how similar structural components can be leveraged in synthesizing and protecting sensitive functional groups during chemical reactions.

Drug Design and Biological Activity

Compounds featuring the dimethoxybenzyl group have also been explored for their biological activities, particularly in drug design and development. One such area of interest involves the synthesis and evaluation of derivatives as inhibitors for specific biological targets. For example, derivatives of dimethoxybenzylpyrimidine have been studied for their potential as water-soluble analogues with species selectivity against dihydrofolate reductase from certain pathogens, indicating potential applications in developing selective antibacterial and antifungal agents (Forsch, Queener, & Rosowsky, 2004).

Antimicrobial and Antioxidant Properties

The structural features of dimethoxybenzylthio derivatives have been associated with antimicrobial and antioxidant properties. Research on thiopyrimidine and thiazolopyrimidines derived from similar core structures has indicated their potential antimicrobial activities, suggesting the relevance of such compounds in developing new therapeutic agents (Hawas, Al-Omar, Amr, & Hammam, 2012). Additionally, studies on thiopyrimidine derivatives have highlighted their effectiveness as corrosion inhibitors, an application that extends beyond biomedical fields into materials science, demonstrating the versatility of these compounds (Singh, Singh, & Quraishi, 2016).

Nonlinear Optical Materials

The exploration of pyrimidine derivatives, especially those modified with electron-donating or withdrawing groups such as the dimethoxybenzylthio group, in the context of nonlinear optical (NLO) materials, showcases another dimension of application. These studies involve assessing the electronic properties and NLO behavior, indicating potential uses in optoelectronic devices (Hussain et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(3,5-dimethoxyphenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-23-15-8-13(9-16(10-15)24-2)12-25-19-20-17(11-18(22)21-19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGGNSPUXIWONI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676669 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2589472.png)

![N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2589480.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2589483.png)

![methyl 5-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2589484.png)

![(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione](/img/structure/B2589485.png)

![(2-Chlorophenyl)-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2589487.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2589488.png)

![2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2589489.png)